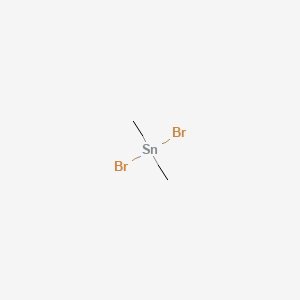

Dibromuro de dimetilestaño

Descripción general

Descripción

Dimethyltin dibromide, also known as dibromodimethyltin , has the chemical formula (CH₃)₂SnBr₂ . It is an organotin compound with a molecular weight of 308.59 g/mol . This colorless solid is used in various applications, including as a stabilizer for polyvinyl chloride (PVC) and a catalyst in chemical processes .

Synthesis Analysis

Dimethyltin dibromide can be synthesized by reacting methyl bromide with tin in the presence of methanol and magnesium . The yield of this reaction is approximately 66% .

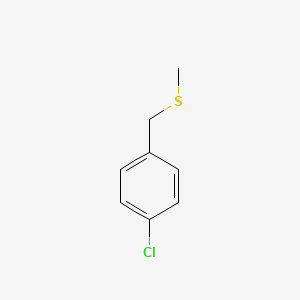

Molecular Structure Analysis

The molecular structure of dimethyltin dibromide consists of two methyl groups (CH₃ ) attached to a central tin atom (Sn ), with two bromine atoms (Br ) completing the coordination . The compound adopts a tetrahedral geometry around the tin atom.

Chemical Reactions Analysis

Dimethyltin dibromide can participate in various chemical reactions, including transmetalation reactions with other organohalides. For example, it reacts with alkyl halides to form different organotin compounds .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

C2H6BrSn\text{C}2\text{H}_6\text{BrSn}C2H6BrSn

). Este compuesto, también conocido como dibromuro de dimetilestaño, presenta propiedades interesantes y ha encontrado relevancia en diversos campos. A continuación, se describen seis aplicaciones distintas:Química organometálica y síntesis

En resumen, el this compound juega un papel multifacético en la química organometálica, la catálisis, la ciencia de los materiales, los estudios ambientales y las posibles aplicaciones medicinales. Sus propiedades únicas continúan intrigando a los investigadores de diversas disciplinas . Si desea más detalles sobre alguna aplicación específica, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Dimethyltin dibromide is a chemical compound with the formula (CH3)2SnBr2

Biochemical Pathways

One study has shown that organotin compounds can be synthesized through a one-pot reaction involving dimethyltin oxide, 2-hydroxy-4-methoxybenzophenone, and α-amino acids . .

Action Environment

It’s known that the properties and effects of chemical compounds can be influenced by various environmental factors, such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dimethyltin dibromide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metalloproteins, where it can act as an inhibitor or activator depending on the specific biochemical context. The interactions of Dimethyltin dibromide with these biomolecules often involve coordination bonds with the tin atom, leading to changes in the conformation and activity of the target proteins.

Cellular Effects

Dimethyltin dibromide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Dimethyltin dibromide can lead to oxidative stress in cells, which in turn affects the Wnt signaling pathway and cytoskeletal development . This compound can also induce changes in gene expression, leading to altered cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of Dimethyltin dibromide involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, Dimethyltin dibromide can inhibit the activity of certain metalloproteins by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyltin dibromide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Dimethyltin dibromide can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Dimethyltin dibromide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of Dimethyltin dibromide have been associated with oxidative stress and cytotoxicity in animal models . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

Dimethyltin dibromide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, Dimethyltin dibromide can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and detoxification processes . This compound can also interact with other metabolic enzymes, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of Dimethyltin dibromide within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of Dimethyltin dibromide within specific tissues can influence its biochemical activity and toxicity.

Subcellular Localization

Dimethyltin dibromide exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, Dimethyltin dibromide may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for understanding its precise biochemical effects.

Propiedades

IUPAC Name |

dibromo(dimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHQOGRRQASQAR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Br2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182036 | |

| Record name | Stannane, dibromodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-47-7 | |

| Record name | Dibromodimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dibromodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibromodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromo(dimethyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-](/img/structure/B1594845.png)